

In-Depth Technical Guide: (4-heptylphenyl)boronic acid

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Compound of Interest

Compound Name: (4-heptylphenyl)boronic Acid

Cat. No.: B1307603

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CAS Number: 256383-44-5

This technical guide provides a comprehensive overview of **(4-heptylphenyl)boronic acid**, a versatile organoboron compound. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's properties, synthesis, and key applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions.

Chemical and Physical Properties

(4-heptylphenyl)boronic acid, with the CAS number 256383-44-5, is an organic compound featuring a heptyl-substituted phenyl ring attached to a boronic acid moiety.^{[1][2]} This structure imparts both hydrophobic and reactive characteristics, making it a valuable building block in organic synthesis. While specific experimental data for some physical properties are not readily available in the literature, computed properties and data for similar compounds provide valuable insights.

Table 1: Physicochemical Properties of **(4-heptylphenyl)boronic acid**

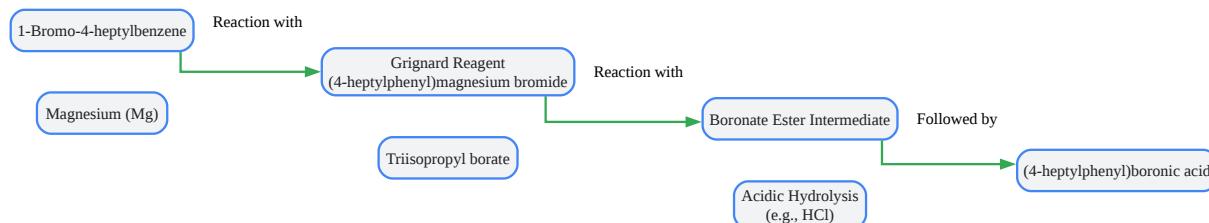
Property	Value	Source
CAS Number	256383-44-5	[1] [2]
Molecular Formula	C ₁₃ H ₂₁ BO ₂	[1] [2]
Molecular Weight	220.12 g/mol	[1] [2]
IUPAC Name	(4-heptylphenyl)boronic acid	[1]
Melting Point	Not available	[2]
Boiling Point	Not available	[2]
Density	Not available	[2]
Solubility	Soluble in most polar organic solvents; poorly soluble in hexanes and carbon tetrachloride (general for phenylboronic acids).	[3]

Synthesis

A key synthesis of **(4-heptylphenyl)boronic acid** was reported in the journal *Tetrahedron* in 2003.[\[2\]](#) The general approach for synthesizing arylboronic acids involves the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.

General Synthesis Workflow

The synthesis of **(4-heptylphenyl)boronic acid** can be conceptualized in the following workflow, starting from 1-bromo-4-heptylbenzene.



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Figure 1: General synthesis workflow for **(4-heptylphenyl)boronic acid**.

Experimental Protocol: Synthesis of **(4-heptylphenyl)boronic acid**

This protocol is based on the general method for synthesizing arylboronic acids.

Materials:

- 1-bromo-4-heptylbenzene
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Triisopropyl borate
- Hydrochloric acid (HCl)
- Standard glassware for anhydrous reactions

Procedure:

- Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of 1-bromo-4-heptylbenzene in anhydrous diethyl ether or THF is added dropwise to initiate the Grignard reaction. The mixture is stirred and refluxed until the magnesium is consumed.
- Borylation: The Grignard solution is cooled in an ice bath, and a solution of triisopropyl borate in the same anhydrous solvent is added dropwise while maintaining a low temperature. The reaction mixture is stirred for several hours at room temperature.
- Hydrolysis: The reaction is quenched by the slow addition of aqueous HCl. The mixture is stirred until two clear layers are formed.
- Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield **(4-heptylphenyl)boronic acid** as a solid.

Applications in Suzuki-Miyaura Cross-Coupling

(4-heptylphenyl)boronic acid is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.^{[4][5]}

General Suzuki-Miyaura Coupling Workflow

The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol for the coupling of an aryl halide with **(4-heptylphenyl)boronic acid**.

Materials:

- Aryl halide (e.g., aryl bromide or iodide)
- **(4-heptylphenyl)boronic acid** (1.2 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 , Na_2CO_3 , 2-3 equivalents)
- Anhydrous solvent (e.g., toluene, dioxane, or DMF)
- Water (if using an aqueous base system)
- Standard glassware for inert atmosphere reactions

Procedure:

- Reaction Setup: In a Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, the aryl halide (1.0 mmol), **(4-heptylphenyl)boronic acid** (1.2 mmol), and the base (2.0-3.0 mmol) are combined.
- Catalyst Addition: The palladium catalyst (0.02-0.05 mmol) is added to the flask. The flask is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
- Solvent Addition: The anhydrous solvent (5-10 mL) is added via syringe under a positive pressure of the inert gas. If an aqueous base is used, deoxygenated water is also added.
- Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent such as ethyl acetate and washed with water and brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.[\[6\]](#)

Role in Drug Discovery and Medicinal Chemistry

Boronic acids are increasingly recognized for their potential in drug discovery.^{[7][8]} The boron atom can form reversible covalent bonds with diols, a feature that can be exploited for targeting glycoproteins or for developing sensors.^[9] The incorporation of a boronic acid moiety into a drug candidate can enhance its potency and improve its pharmacokinetic profile.^[8] While specific biological activities of **(4-heptylphenyl)boronic acid** are not extensively documented, its utility as a building block allows for the synthesis of a wide range of biologically active molecules.^[10]

Potential Signaling Pathway Modulation

Phenylboronic acids have been shown to inhibit key signaling networks involved in cancer cell migration.^[11] For instance, they can decrease the activity of Rho family GTP-binding proteins like RhoA, Rac1, and Cdc42 in cancer cells, which play a crucial role in actin dynamics and cell motility.^[11] This suggests that compounds derived from **(4-heptylphenyl)boronic acid** could potentially be investigated for their effects on similar signaling pathways in various disease models.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **(4-heptylphenyl)boronic acid** is not readily available, general precautions for handling boronic acids should be followed. Boronic acids are generally considered to be of low toxicity.^[7] However, they can be irritating to the eyes, respiratory system, and skin. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

(4-heptylphenyl)boronic acid is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions. Its utility extends to the fields of drug discovery and materials science, where the introduction of the 4-heptylphenyl moiety can be used to tune the properties of target molecules. Further research into the specific biological activities and physical properties of this compound is warranted to fully explore its potential.

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